Product packaging for L-Mannonic-1,5-lactam(Cat. No.:CAS No. 156857-10-2)

L-Mannonic-1,5-lactam

Cat. No.: B12805272
CAS No.: 156857-10-2
M. Wt: 177.16 g/mol
InChI Key: AJJXPYDGVXIEHE-QMKXCQHVSA-N
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Description

Contextualization within Mannonic Lactam Family and Carbohydrate Analogues

L-Mannonic-1,5-lactam is a member of the mannonic lactam family, a group of compounds that are cyclic amides of mannonic acid. ontosight.ai These lactams are structurally analogous to the pyranose form of mannose, with the key difference being the replacement of the endocyclic oxygen atom with a nitrogen atom. This substitution has profound implications for the molecule's chemical behavior, rendering it resistant to enzymatic cleavage by glycosidases, which are enzymes that break down glycosidic bonds. ontosight.ai

As carbohydrate analogues, or carbohydrate mimics, mannonic lactams like the this compound are invaluable in glycobiology. They can interact with carbohydrate-binding proteins and enzymes due to their similar size, shape, and display of hydroxyl groups. However, their inherent stability to hydrolysis allows them to be used as probes to study these interactions without being degraded. This makes them excellent candidates for investigating the mechanisms of carbohydrate-processing enzymes and for the development of enzyme inhibitors.

The mannonic lactam family includes several stereoisomers, with the D- and L-forms being of particular interest. The stereochemistry of the hydroxyl groups around the piperidinone ring is crucial for their biological activity and their specific interactions with enzymes and receptors. ontosight.ai For instance, the specific arrangement of hydroxyl groups in this compound, denoted as (3α,4α,5β,6α), dictates its binding affinity and inhibitory potential against specific enzymes. ontosight.ai Other related compounds include L-rhamnonic-1,5-lactam, which is a 6-deoxy analogue of this compound.

Historical Perspective of Mannonic Lactam Research and Discovery

The study of amino sugars and their derivatives has a long history, with early research dating back to the first half of the 20th century. acs.org The synthesis of amino sugars was a key area of investigation, laying the groundwork for the later development of more complex carbohydrate analogues like lactams. acs.orgnih.gov While the broader field of lactam chemistry, particularly that of β-lactams, gained significant momentum with the discovery of penicillin, the specific exploration of sugar-derived lactams like mannonic lactams emerged from the desire to create stable mimics of carbohydrates. nih.govresearchgate.net

Fundamental Academic Significance in Glycochemical Systems

The primary academic significance of this compound lies in its role as a potential inhibitor of glycosidases, particularly α-mannosidases. ontosight.ai These enzymes are involved in the post-translational modification of glycoproteins and the catabolism of glycans, processes that are fundamental to a wide range of cellular functions. Dysregulation of α-mannosidase activity has been implicated in various diseases, making the development of specific inhibitors a key area of research.

The inhibitory potential of this compound stems from its ability to mimic the transition state of the enzymatic reaction, binding tightly to the active site of the enzyme without being processed. This competitive inhibition makes it a valuable tool for studying the structure and function of α-mannosidases. Research in this area often involves determining the inhibition constants (Ki) of this compound and its analogues against various α-mannosidases to understand the structure-activity relationships.

While specific kinetic data for this compound is not extensively documented in readily accessible literature, the inhibitory activities of related iminosugars and other mannose analogues provide a strong rationale for its academic importance. For instance, the inhibitory constants of various iminosugar derivatives against α-mannosidases have been extensively studied, with Ki values often in the micromolar to nanomolar range, highlighting the potential of such mannose mimics.

Table 1: Representative Inhibition Data of Mannose Analogues against α-Mannosidases

Compound Enzyme Ki (µM)
6-Deoxy-DIM AMAN-2 (a Golgi-type α-mannosidase) 0.19 nih.gov

This table presents data for related compounds to illustrate the inhibitory potential of mannose analogues. Specific Ki values for this compound require further dedicated research for comprehensive documentation.

Current Research Landscape and Future Directions in Glycoscience

The current research landscape for this compound and related mannonic lactams is focused on several key areas. A primary thrust remains the development of more potent and selective glycosidase inhibitors. This involves the synthesis of a variety of derivatives with modifications to the lactam ring and its substituents to probe the active sites of different glycosidases.

Furthermore, this compound is being explored as a versatile synthetic intermediate, or scaffold, for the creation of more complex and biologically active molecules. nih.gov Its chiral polyhydroxylated structure makes it an attractive starting material for the synthesis of novel iminosugars and other nitrogen-containing carbohydrate mimics. beilstein-journals.orgmdpi.comrsc.org Recent synthetic methodologies have focused on the efficient and stereoselective functionalization of sugar-derived lactams to generate libraries of new compounds for biological screening. beilstein-journals.orgrsc.orgd-nb.info

The future of this compound in glycoscience is promising. Key future directions include:

Development of Targeted Therapeutics: As our understanding of the roles of specific glycosidases in diseases like cancer, viral infections, and lysosomal storage disorders grows, there is a significant opportunity to design mannonic lactam-based inhibitors as targeted therapeutic agents. ontosight.ainih.gov

Chemical Probes for Glycobiology: The inherent stability of this compound makes it an ideal candidate for the development of chemical probes to study complex biological processes. These probes could be tagged with fluorescent or other reporter groups to visualize the localization and dynamics of carbohydrate-binding proteins in living cells.

Scaffolds for Drug Discovery: The use of this compound as a chiral scaffold in medicinal chemistry is expected to expand. Its rigid, well-defined structure provides a platform for the rational design of new drugs targeting a variety of biological targets beyond glycosidases. nih.gov

Conformational Studies: Further computational and experimental studies on the conformational preferences of this compound and its analogues will provide deeper insights into their interactions with biological targets and aid in the design of more effective molecules. nih.govnih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO5 B12805272 L-Mannonic-1,5-lactam CAS No. 156857-10-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156857-10-2

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

(3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one

InChI

InChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4+,5+/m0/s1

InChI Key

AJJXPYDGVXIEHE-QMKXCQHVSA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@H](C(=O)N1)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(=O)N1)O)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for L Mannonic 1,5 Lactam and Its Analogs

Stereoselective and Enantiospecific Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For L-Mannonic-1,5-lactam and its analogs, several stereoselective and enantiospecific strategies have been developed, primarily utilizing carbohydrate-derived starting materials.

Approaches from Mannose-Derived Precursors

D-mannose and its derivatives serve as logical and common precursors for the synthesis of this compound due to their inherent stereochemistry. A model isopropyl α-glycoside of a β-D-ManNAc-(1→4)-D-Glc disaccharide has been synthesized from lactose (B1674315), which notably avoids the challenging β-mannosaminylation step. nih.gov This approach involved the preparation and subsequent glycosidation of β-thiophenyl donors of the protected disaccharides. nih.gov The most effective route utilized a protected lactose donor, which, after conversion to its α-isopropyl glycoside, underwent amination with inversion of configuration at the 2'-position, followed by epimerization at C-4'. nih.gov

Derivations from Other Carbohydrate Chirons

The versatility of carbohydrate chemistry allows for the synthesis of this compound and its analogs from various chiral starting materials beyond mannose itself.

L-Gulonolactone: L-gulono-1,4-lactone serves as a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many organisms. nih.govnih.govresearchgate.netresearchgate.netmdpi.com The enzyme L-gulonolactone oxidase (GULO) catalyzes the conversion of L-gulono-1,4-lactone to L-ascorbic acid. nih.govnih.govresearchgate.netresearchgate.netmdpi.com While direct synthesis of this compound from L-gulonolactone is not extensively detailed in the provided results, the structural relationship suggests its potential as a chiral precursor. Syntheses of related gulono-lactams have been described, such as 6-amino-6-deoxy-D-gulono-1,6-lactam and L-gulono-1,6-lactam, which are derived from the corresponding glycono-1,4-lactones. researchgate.net This involves the activation of the primary hydroxyl group to form a 6-azido-6-deoxy derivative, which is then cyclized after reduction. researchgate.net

D-Serine: D-serine has been utilized as a starting material for the asymmetric synthesis of related compounds like D-deoxyrhamnono-1,5-lactam. researchgate.net A preparation method for D-serine itself involves mixing L-serine with S-phenylethanesulfonic acid in the presence of an aromatic aldehyde catalyst. google.com The "serine shuttle model" in neuroscience proposes that L-serine synthesized by astrocytes is transported to neurons to be converted into D-serine by serine racemase. nih.gov

D-Erythrose: The synthesis of 2,3-diamino-2,3-dideoxy-D-mannonic acid derivatives has been achieved from D-erythrose-derived imines. researchgate.net This involves the cycloaddition of in situ generated imines with a ketene (B1206846) to form 2-mesyloxy-D-hexono-1,3-lactams. researchgate.net These intermediates can then be converted to the corresponding azides, followed by a series of transformations to yield the desired diamino-mannonamide derivatives. researchgate.net

Intramolecular Cyclization Protocols (e.g., Lactamization)

Intramolecular cyclization, specifically lactamization, is a key step in the formation of the this compound ring. This process is a fundamental reaction in the synthesis of various lactams. organic-chemistry.orgorganic-chemistry.org For instance, intramolecular Kinugasa reactions on carbohydrate-derived alkynylnitrones have been shown to proceed with high stereoselectivity to form β-lactams. rsc.org Additionally, the intramolecular vinylation of iodoenamides using a copper catalyst provides a route to five- to seven-membered lactams. organic-chemistry.org The synthesis of γ-lactams can be achieved through the ring expansion of cyclobutanones using amino diphenylphosphinates. organic-chemistry.org

Novel Reaction Pathways and Catalytic Systems

The development of novel reaction pathways and efficient catalytic systems is crucial for advancing the synthesis of complex molecules like this compound.

Palladium-Catalyzed Decarboxylative Carbonylation Routes

Palladium-catalyzed reactions have become powerful tools in organic synthesis. Specifically, palladium-catalyzed decarboxylative allylic alkylation of lactams has been developed for the enantioselective synthesis of N-heterocycles with quaternary centers. nih.gov This method allows for the formation of 3,3-disubstituted pyrrolidinones, piperidinones, and caprolactams. nih.gov Another relevant palladium-catalyzed reaction is the decarboxylative cyanation of aromatic carboxylic acids, which provides a route to aromatic nitriles. nih.gov Although not directly applied to this compound in the provided information, these palladium-catalyzed decarboxylative methods represent a promising strategy for C-C bond formation in the synthesis of its analogs.

Facile Transformations of Sugar Lactones to Azasugars

A notable strategy for the synthesis of sugar lactams, such as this compound, involves the transformation of the corresponding sugar lactones. A facile five-step sequence has been developed to convert pyrano- and furano-sugar lactones into their respective lactam counterparts. scispace.comresearchgate.net This method provides a reliable pathway to azasugars from readily available carbohydrate precursors.

The general transformation process is outlined as follows:

StepProcedurePurpose
1 Thioacetal FormationThe starting sugar lactone is converted to its corresponding dithioacetal by reaction with a thiol, typically ethanethiol, under acidic conditions. This step protects the anomeric carbon.
2 SilylationThe free hydroxyl groups of the dithioacetal are protected, commonly as silyl (B83357) ethers (e.g., using TBDMS-Cl), to prevent unwanted side reactions in subsequent steps.
3 Azide (B81097) IntroductionThe protected dithioacetal is treated with sodium azide, which displaces a suitable leaving group (often introduced by activating a primary hydroxyl group) to install the azide functionality that will become the lactam nitrogen.
4 Deprotection & CyclizationThe dithioacetal and silyl protecting groups are removed, and the resulting amino group undergoes intramolecular cyclization onto the ester or lactone carbonyl, forming the lactam ring.
5 Final DeprotectionAny remaining protecting groups are removed to yield the final azasugar.

This sequence offers a systematic approach to synthesizing pyranose- and furanose-based sugar lactams from their corresponding lactones. scispace.com

Staudinger Cycloaddition in Sugar-Based β-Lactam Synthesis

The Staudinger cycloaddition is a powerful chemical reaction that forms a β-lactam ring from an imine and a ketene. wikipedia.orgorganic-chemistry.org Discovered by Hermann Staudinger in 1907, this [2+2] cycloaddition has become fundamentally important in organic synthesis, particularly for producing β-lactam antibiotics. wikipedia.org

The reaction mechanism proceeds in two main steps:

Nucleophilic Attack: The nitrogen atom of the imine performs a nucleophilic attack on the central carbonyl carbon of the ketene. This forms a zwitterionic intermediate. organic-chemistry.org

Ring Closure: The intermediate then undergoes an intramolecular ring closure to form the characteristic four-membered β-lactam ring. organic-chemistry.org

In the context of carbohydrate chemistry, this reaction is adapted to create sugar-based β-lactams. This is often achieved by reacting a chiral Schiff base derived from a carbohydrate with a ketene. For instance, a sugar-based monocyclic β-lactam can be synthesized as a single isomer by reacting a chiral carbohydrate Schiff base with phthalimidoacetyl chloride. nih.gov The stereochemistry of the resulting β-lactam is influenced by several factors, including the geometry of the imine and the electronic properties of substituents on both the imine and the ketene. wikipedia.orgorganic-chemistry.org Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines yield trans β-lactams. wikipedia.org The versatility of the Staudinger reaction allows for the synthesis of a wide array of β-lactams with various functional groups at different positions on the lactam ring. nih.govresearchgate.net

Protecting Group Strategies and Protecting-Group-Free Approaches in Carbohydrate Chemistry

The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functional groups and ensure regioselectivity. organic-chemistry.org A protecting group is a reversibly formed derivative of a functional group that is inert to specific reaction conditions. organic-chemistry.org

Protecting Group Strategies

In carbohydrate chemistry, the hydroxyl and amino groups are the most common functionalities requiring protection. The choice of protecting group is critical and must allow for selective introduction and removal without affecting other parts of the molecule. organic-chemistry.org An orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions, is highly valuable. organic-chemistry.org

Common protecting group strategies relevant to the synthesis of amino-sugar derivatives are summarized below:

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Amine/Lactamtert-ButoxycarbonylBocAcidic conditions (e.g., TFA) organic-chemistry.orgresearchgate.net
Amine/LactamCarboxybenzylCbzCatalytic hydrogenation researchgate.net
Amine1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMF sigmaaldrich.com
Amine4-MethyltritylMttMildly acidic conditions (e.g., 1% TFA in DCM) sigmaaldrich.com
Hydroxyltert-ButyldimethylsilylTBDMSFluoride sources (e.g., TBAF) or acid
Lactam NHN-Alkenyl (e.g., N-butenyl)-Treatment with Meerwein's salt followed by hydrolysis researchgate.netresearchgate.net

Protecting-Group-Free Approaches

A key strategy in protecting-group-free synthesis is to design precursors where highly reactive functionalities are absent during critical steps. For example, in the synthesis of 1,2-azaborine (B1258123) heterocycles, a route was developed that avoided a reactive B-Cl bond intermediate, thereby negating the need for an N-protecting group on the nitrogen atom. nih.gov This streamlined the synthesis from a multi-step, protecting-group-dependent process to a more efficient three-step sequence. nih.gov Applying similar principles to carbohydrate chemistry could significantly simplify the synthesis of target molecules like this compound by carefully designing intermediates and reaction pathways.

Chemoenzymatic Synthesis of Mannonic Lactams and Derivatives

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild reaction conditions of enzymatic transformations. rsc.org This approach is particularly powerful in carbohydrate and amino acid chemistry, where stereocontrol is paramount.

Enzymes, such as lipases, are frequently used for the kinetic resolution of racemates. In the context of lactam synthesis, this can be a key step for obtaining enantiopure products. For instance, racemic β-lactams can be transformed into their corresponding β-amino esters. Subsequent treatment with a lipase (B570770), such as Candida antarctica lipase A (CAL-A), in the presence of an acylating agent can lead to the highly enantioselective N-acylation of one enantiomer, allowing for the separation of the two. researchgate.net A similar strategy involves the enzymatic O-acylation of a racemic N-hydroxymethyl-β-lactam, where an enzyme like Pseudomonas cepacia lipase can selectively acylate one enantiomer, again enabling separation. researchgate.net

Furthermore, glycosyltransferases can be used to build complex glycan structures onto a core scaffold in a highly specific manner. nih.gov Chemoenzymatic strategies have been successfully employed to synthesize complex O-mannosylpeptides, demonstrating the stepwise, biomimetic assembly of oligosaccharides using enzymes. nih.gov This highlights the potential for using a combination of chemical and enzymatic steps to construct complex derivatives of mannonic lactams with high precision and efficiency.

Structural Characterization and Conformational Dynamics of L Mannonic 1,5 Lactam

Stereochemical Elucidation of the Piperidinone Ring System

The piperidinone ring of L-Mannonic-1,5-lactam is a six-membered heterocyclic system containing a nitrogen atom within the ring, formally a cyclic amide. The stereochemistry of this ring system is complex, with multiple stereocenters that dictate the spatial orientation of its substituents. The specific stereochemical configuration of this compound is denoted as (3α,4α,5β,6α)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidinone. tandfonline.com This nomenclature precisely describes the arrangement of the hydroxyl groups at positions 3, 4, and 5, and the hydroxymethyl group at position 6, relative to the plane of the piperidinone ring. tandfonline.com

The elucidation of this specific stereochemistry is fundamental. It is the unique three-dimensional arrangement of these functional groups that governs the molecule's interactions with biological targets, such as enzymes. tandfonline.com The synthesis of this compound is achieved through the lactamization of L-mannose derivatives, a process that establishes the defined stereocenters around the newly formed ring. tandfonline.com

Conformational Analysis using Advanced Spectroscopic Techniques

The flexibility of the piperidinone ring means that this compound can exist in various conformations in solution. Understanding the preferred conformation and the dynamics of its interconversion is crucial. Advanced spectroscopic techniques are the primary tools for such investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N NMR, NOESY)

¹H NMR spectroscopy would be instrumental in determining the relative orientation of the protons on the piperidinone ring. The magnitude of the vicinal coupling constants (³J) between adjacent protons, governed by the Karplus equation, provides a direct measure of the dihedral angles between them. This information is critical for deducing the ring's puckering and the axial or equatorial disposition of its substituents. For instance, a large coupling constant between two vicinal protons typically indicates a dihedral angle close to 180°, characteristic of a trans-diaxial relationship.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and stereochemistry. These shifts can help to confirm the ring conformation and identify the presence of steric compression or other through-space interactions.

¹⁵N NMR spectroscopy would offer direct insight into the electronic environment of the nitrogen atom within the lactam ring. The nitrogen chemical shift is sensitive to factors such as hybridization, lone pair orientation, and hydrogen bonding, providing valuable data on the amide bond's conformation.

X-ray Crystallographic Studies of Lactam Structures

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported in the reviewed literature, the technique has been extensively applied to other lactam-containing molecules, including sugar lactones which are structurally related.

A crystallographic study of this compound would reveal precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the piperidinone ring and the orientation of all its substituents in the crystal lattice. This solid-state structure would serve as a crucial benchmark for comparison with the solution-state conformations determined by NMR and with the predictions from computational models. Furthermore, analysis of the crystal packing would reveal the intermolecular interactions, such as hydrogen bonding networks, that stabilize the solid-state structure. For example, studies on related sugar lactones have detailed extensive hydrogen-bonding networks involving all hydroxyl groups and the carbonyl oxygen atom.

Theoretical and Computational Approaches to Conformational Preferences

In conjunction with experimental techniques, theoretical and computational methods are powerful tools for exploring the conformational landscape of flexible molecules like this compound.

Molecular Modeling and Quantum Chemical Calculations (e.g., CNDO)

Molecular modeling allows for the construction of a three-dimensional model of this compound and the systematic exploration of its possible conformations. Quantum chemical calculations, ranging from semi-empirical methods like CNDO (Complete Neglect of Differential Overlap) to more sophisticated ab initio and density functional theory (DFT) methods, can be used to calculate the relative energies of these different conformations.

By performing a conformational search, researchers can identify the low-energy conformers that are most likely to be populated at equilibrium. The results of these calculations can then be compared with experimental data. For example, calculated NMR coupling constants for different theoretical conformers can be compared with the experimental values to determine which conformer, or blend of conformers, best fits the experimental data. While specific CNDO calculations for this compound are not available, this method and its more modern counterparts are routinely used to study the electronic structure and conformational energies of organic molecules.

Molecular Dynamics (MD) Simulations in Solution

Molecular dynamics simulations offer a way to study the dynamic behavior of this compound in a simulated solvent environment, typically water. In an MD simulation, the motions of the atoms are calculated over time by solving Newton's equations of motion. This provides a detailed picture of the conformational fluctuations and transitions that the molecule undergoes in solution.

MD simulations can be used to determine the relative populations of different conformers, the pathways of conformational interconversion, and the role of solvent in stabilizing particular conformations. The results of MD simulations can be validated by comparing them with experimental data, such as NOE-derived distance restraints from NMR. Although no specific MD simulation studies on this compound have been found, this technique is widely applied to understand the dynamics of carbohydrates and their derivatives in solution, providing insights that are not accessible from static experimental methods alone.

Impact of Stereochemistry on Molecular Recognition and Interactions

The precise three-dimensional arrangement of the hydroxyl groups in this compound is fundamental to its ability to be recognized by and interact with enzymes. ontosight.ai As a mannose analogue, it can act as a competitive inhibitor of glycosidases, enzymes that process mannose-containing carbohydrates.

The principle of molecular recognition by enzymes is highly dependent on stereochemistry. Enzymes possess a chiral active site, a specific three-dimensional pocket where the substrate binds. For an inhibitor like this compound to be effective, its hydroxyl groups must be oriented in a way that allows for specific hydrogen bonding and van der Waals interactions with the amino acid residues in the enzyme's active site, mimicking the natural substrate.

The "L" configuration of the parent sugar and the specific α and β orientations of the hydroxyl groups at each stereocenter are critical. A change in the stereochemistry at any of these positions would result in a diastereomer of this compound. This diastereomer would have a different spatial arrangement of its hydroxyl groups and would likely not fit as well into the active site of the target enzyme, leading to a significant reduction or loss of inhibitory activity. For instance, the D-enantiomer, D-Mannonic-1,5-lactam, would not be expected to bind to enzymes that are specific for L-mannose derivatives. This high degree of stereospecificity is a hallmark of enzyme-ligand interactions and underscores the importance of the defined structure of this compound for its biological function.

Mechanistic Enzymatic Inhibition by L Mannonic 1,5 Lactam and Its Derivatives

Glycosidase Inhibition Profile and Specificity

L-Mannonic-1,5-lactam and its derivatives exhibit a distinct pattern of inhibition against various glycosidases. Their efficacy and selectivity are subjects of ongoing research, with available data pointing towards a broad yet specific range of targets.

Inhibition of Alpha-Mannosidases

Derivatives of this compound, such as D-mannonolactam amidrazone, have been identified as potent inhibitors of several α-mannosidases. nih.gov This derivative, synthesized as a mimic of the mannopyranosyl cation, demonstrates broad-spectrum activity against this class of enzymes. nih.gov It effectively inhibits Golgi mannosidase I and II, which are critical enzymes in the N-linked glycosylation pathway. nih.gov Furthermore, it is a potent inhibitor of the soluble or endoplasmic reticulum α-mannosidase. nih.gov Its inhibitory action also extends to plant-derived α-mannosidases, such as those from jack bean and mung bean. nih.gov The inhibitory concentrations for these enzymes are in the micromolar to nanomolar range, highlighting the potency of this lactam derivative. nih.gov

Inhibition of Various α-Mannosidases by D-Mannonolactam Amidrazone

Enzyme Source IC50
Golgi Mannosidase I Not specified 4 µM
Golgi Mannosidase II Not specified 90-100 nM
Soluble or Endoplasmic Reticulum α-Mannosidase Not specified 1 µM
α-Mannosidase Jack Bean 400 nM

Inhibition of Beta-Glucosidases and Beta-Galactosidases

While specific inhibitory constants for this compound against β-glucosidases and β-galactosidases are not extensively documented in the reviewed literature, related compounds and derivatives show activity against these enzymes. For instance, amidrazone and amidoxime (B1450833) derivatives of manno-lactams have been shown to inhibit both α- and β-glycosidases. nih.gov This suggests that the fundamental structure of this compound has the potential for broader glycosidase inhibition. Structurally similar compounds, such as D-glucono-1,5-lactam, are known to be potent reversible inhibitors of β-glucosidase. nih.gov

Effects on Other Glycohydrolases

The inhibitory spectrum of this compound derivatives is not limited to α-mannosidases. D-mannonolactam amidrazone has also been shown to inhibit fungal β-mannosidase, albeit with a higher IC50 value compared to its potent inhibition of α-mannosidases. nih.gov This indicates a degree of selectivity, with a preference for enzymes that process α-linked mannose. nih.gov

Molecular Mechanisms of Enzyme Inhibition

The inhibitory action of this compound and its derivatives is believed to be rooted in their structural similarity to the natural substrates of glycosidases, allowing them to interact with the enzyme's active site.

Transition State Mimicry Hypothesis in Glycosidase Inhibition

The prevailing hypothesis for the mechanism of action of many glycosidase inhibitors, including those based on a lactam structure, is the mimicry of the transition state of the glycosidic bond cleavage. nih.govnih.gov Glycosidases catalyze the hydrolysis of glycosidic bonds through a transition state that possesses a significant oxocarbenium ion character. nih.gov Inhibitors designed to mimic this flattened, positively charged intermediate are expected to bind to the enzyme with very high affinity. nih.govnih.gov The synthesis of D-mannonolactam amidrazone as a mimic of the mannopyranosyl cation is a direct application of this principle. nih.gov The lactam ring, particularly when modified to enhance its positive charge character, is thought to effectively occupy the active site, thereby blocking the entry and processing of the natural substrate. nih.gov

Covalent and Non-Covalent Enzyme-Inhibitor Interactions

The nature of the interaction between this compound and the target enzyme can be either covalent or non-covalent. While the term "lactam" is often associated with the covalent acylation of serine residues in enzymes like β-lactamases, the mechanism for glycosidases may differ. The inhibition by D-glucono-1,5-lactam, a related compound, is described as reversible, suggesting non-covalent interactions. nih.gov However, without specific studies on the enzyme-inhibitor complex of this compound with glycosidases, it is difficult to definitively characterize the interaction as purely covalent or non-covalent. It is plausible that strong non-covalent interactions, such as hydrogen bonding and electrostatic interactions, play a crucial role in the binding of the inhibitor to the enzyme's active site, consistent with the transition state mimicry hypothesis.

Active Site Binding Dynamics and Conformational Changes

While direct studies on this compound are absent, research on related inhibitors provides insight into the active sites of target enzymes like human lysosomal α-mannosidase (hLM, MAN2B1). These enzymes belong to the glycoside hydrolase family 38 (GH38) and are involved in the catabolism of N-linked glycans. nih.gov The active site of these metalloenzymes typically contains a zinc ion, which is crucial for catalysis. The crystal structure of the homologous bovine lysosomal α-mannosidase has been solved, providing a template for understanding the human enzyme's active site architecture. researchgate.net Inhibition by compounds structurally similar to the substrate, such as iminosugars, often involves interactions that mimic the natural substrate's binding. For instance, inhibitors can form new hydrogen bonds or engage in hydrophobic interactions within the active site, sometimes leading to conformational changes in the enzyme. nih.gov In some enzyme-inhibitor complexes, such as with certain β-lactamase inhibitors, significant structural rearrangements of the inhibitor itself can occur upon covalent binding to an active site serine. uliege.benih.gov However, without specific studies, it is not possible to determine the binding mode or induced conformational changes for this compound.

Kinetic Characterization of Enzymatic Inhibition

The kinetic profile of an inhibitor is essential for characterizing its potency and mechanism. This typically involves determining key parameters like the half-maximal inhibitory concentration (IC_50) and the inhibition constant (K_i).

Determination of Inhibition Constants (K_i, IC_50)

The IC_50 value represents the concentration of an inhibitor required to reduce an enzyme's activity by 50% under specific experimental conditions. sigmaaldrich.comwikipedia.org It is a measure of the functional strength of an inhibitor but can be influenced by factors like substrate concentration. sigmaaldrich.com The inhibition constant, K_i, is a more absolute measure of binding affinity. sigmaaldrich.com For competitive inhibitors, the K_i can be calculated from the IC_50 value using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (K_m). sigmaaldrich.comnih.gov

No experimental K_i or IC_50 values for this compound have been reported in the reviewed literature. For context, other well-studied inhibitors of α-mannosidases, such as the iminosugar swainsonine, exhibit very high potency with IC_50 values in the nanomolar to low micromolar range against enzymes like Jack bean α-mannosidase. beilstein-journals.orgnih.gov

Analysis of Partition Ratios and Reactivation Rates

Partition ratios and reactivation rates are kinetic parameters typically analyzed for mechanism-based inhibitors (MBIs), also known as suicide inhibitors. nih.gov These inhibitors form a covalent bond with the enzyme, leading to its inactivation. The partition ratio (k_cat/k_inact) describes the number of catalytic turnover events that occur for every one inactivation event. A low partition ratio indicates a highly efficient inactivator. Reactivation refers to the potential for the enzyme to regain activity, either spontaneously or through other processes.

There is no information available to suggest that this compound functions as a mechanism-based inhibitor, and consequently, no studies on its partition ratio or reactivation rates have been performed. Analysis of other inhibitors has shown that some can act as slow, tight-binding competitive inhibitors rather than covalent modifiers. nih.gov

Structural Basis of Enzyme-Inhibitor Recognition and Specificity

The structural basis for how an enzyme recognizes an inhibitor is determined by the specific molecular interactions between the inhibitor and the amino acid residues in the enzyme's active site. This is often elucidated through techniques like X-ray crystallography. For an inhibitor to be potent and specific against lysosomal α-mannosidases, it generally must mimic the structure and stereochemistry of the natural mannose substrate. nih.gov Studies on azafuranose analogues have shown that a polyhydroxylated pyrrolidine (B122466) ring must have the same chirality as mannofuranose at positions C-2, C-3, C-4, and C-5 to be a potent inhibitor. nih.gov The presence and orientation of hydroxyl groups are critical for forming a network of hydrogen bonds with active site residues, securing the inhibitor in place.

The specific structural interactions between this compound and any target enzyme remain uncharacterized due to a lack of crystallographic or NMR studies.

Structure Activity Relationship Sar Studies of L Mannonic 1,5 Lactam Derivatives

Design and Synthesis of Modified Lactam Analogues

The synthesis of L-Mannonic-1,5-lactam can be accomplished through methods such as the cyclization of compounds derived from mannose. ontosight.ai The modification of the core this compound structure is a key strategy in the development of new, more potent, and selective enzyme inhibitors. These modifications can be systematically introduced at various positions of the molecule to probe the binding requirements of the target enzymes.

The piperidinone ring is a central feature of this compound, and its substitution can significantly impact biological activity. While specific studies detailing a wide range of substituents directly on the this compound ring are not extensively documented in the provided search results, research on related lactam systems, such as β-lactams, indicates that modifications to the ring can have profound effects. For instance, in the context of β-lactams, the introduction of different substituents can alter antibacterial activity. bohrium.com The synthesis of piperidone derivatives through reductive cyclization of cyano esters often yields a mixture of diastereomeric cis and trans forms, highlighting the stereochemical complexity that arises from ring substitution. nih.gov

Future research could explore how substituents at various positions on the piperidinone ring of this compound influence its conformation and interaction with glycosidases.

The hydroxyl and hydroxymethyl groups of this compound are key features for its interaction with biological targets, likely through hydrogen bonding within the active site of enzymes like glycosidases. Modification of these groups can therefore provide valuable SAR insights. Research on related iminosugars has shown that even small modifications, such as the strategic placement of a methyl group, can significantly alter inhibitory potency by restricting the conformation of side chains. nih.govnih.gov

For example, studies on gluco and manno iminosugars have demonstrated that restricting the side chain to a gauche,gauche conformation can lead to a 6- to 10-fold increase in potency compared to the gauche,trans conformation. nih.gov A manno-configured iminosugar with a methyl group enforcing a gauche,gauche conformation was found to be a 27-fold better inhibitor than the parent compound, 1-deoxymannojirimycin (B1202084). nih.gov

A study on 5-Amino-5-deoxy-2-C-hydroxymethyl-2,3-O-isopropylidene-L-lyxono-1,5-lactam provides an example of a modification where a hydroxymethyl group is introduced, though detailed biological activity data for this specific compound is not provided in the search results. ox.ac.uk

These findings suggest that modifications at the hydroxyl and hydroxymethyl positions of this compound, including methylation, fluorination, or the introduction of other functional groups, could be a promising avenue for enhancing its biological activity.

The nitrogen atom within the lactam ring offers a prime site for modification. N-alkylation of amino sugars has been shown to significantly alter their glycosidase inhibition profile. scispace.com A study on 1,4-dideoxy-1,4-imino-L-allitol (DIA), a related pyrrolidine (B122466) amino sugar, provides insightful parallels.

N-methylation of DIA was found to decrease its inhibitory activity against α-L-fucosidase and β-D-mannosidase. In contrast, N-benzylation of DIA markedly reduced its inhibition of β-D-mannosidase and hexosaminidase but surprisingly enhanced its inhibition of α-L-fucosidase, indicating a change in selectivity. scispace.com This highlights that the nature of the N-substituent can dramatically and sometimes unpredictably alter the inhibitory profile of the parent compound.

CompoundN-SubstituentTarget EnzymeInhibition Change
1,4-dideoxy-1,4-imino-L-allitol (DIA)-Hα-L-fucosidaseBaseline
N-Methyl-DIA-CH₃α-L-fucosidaseDecreased
N-Benzyl-DIA-CH₂Phα-L-fucosidaseEnhanced
1,4-dideoxy-1,4-imino-L-allitol (DIA)-Hβ-D-mannosidaseBaseline
N-Methyl-DIA-CH₃β-D-mannosidaseDecreased
N-Benzyl-DIA-CH₂Phβ-D-mannosidaseMarkedly Decreased
Data based on studies of the related compound 1,4-dideoxy-1,4-imino-L-allitol (DIA). scispace.com

These findings strongly suggest that N-substitution of this compound could be a powerful tool to modulate its potency and selectivity as a glycosidase inhibitor.

Stereochemical Influence on Inhibitory Potency

Stereochemistry is a critical determinant of the biological activity of enzyme inhibitors, as enzymes are chiral catalysts that interact with their substrates and inhibitors in a stereospecific manner. whiterose.ac.uk The specific arrangement of the hydroxyl and hydroxymethyl groups around the piperidinone ring of this compound is crucial for its interaction with target enzymes. ontosight.ai

The influence of stereochemistry on inhibitory potency is well-documented for related iminosugar glycosidase inhibitors. The conformation of the side chain of these inhibitors has a significant impact on their activity. Studies have shown that restricting the side chain to a specific conformation can lead to a substantial increase in inhibitory potency. nih.govnih.gov

For instance, a manno-configured iminosugar with a methyl group that locks the side chain in a gauche,gauche (gg) conformation was found to be a significantly more potent inhibitor of mannosidase compared to the parent compound 1-deoxymannojirimycin (6), which is conformationally unrestricted. nih.gov This preorganization of the inhibitor into a bioactive conformation reduces the entropic penalty of binding to the enzyme.

CompoundSide Chain ConformationRelative Potency
1-deoxymannojirimycin (6)Unrestricted1x
Manno-iminosugar (7)gauche,gauche (gg)27x
Data from a study on manno-configured iminosugars. nih.gov

This demonstrates that subtle changes in stereochemistry and conformation can have a dramatic effect on inhibitory potency. Therefore, the synthesis and evaluation of different stereoisomers of this compound and its derivatives are essential for understanding the optimal three-dimensional structure for enzyme inhibition.

Investigation of Fluorinated and Phosphonated Lactam Derivatives

The introduction of fluorine or phosphonate (B1237965) groups into bioactive molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity. acs.org

While specific studies on fluorinated or phosphonated derivatives of this compound were not prominent in the search results, research on other lactam structures provides a strong rationale for exploring these modifications. For example, the synthesis of C-3 phosphonated 4-CF3-β-lactams has been reported, and these compounds have been evaluated for their antibacterial activity. acs.org The presence of both fluorinated and phosphonate substituents in the β-lactam ring was investigated to understand their impact on biological activity. acs.org

One study described the synthesis of D-manno-configured N-anisylated beta-lactam phosphonic-acid isosteres from D-glucose, although these compounds did not show significant inhibitory activity against a panel of sialidases. researchgate.net Another study reported the synthesis of four phosphonamidates as potential beta-lactamase inhibitors. nih.gov

The development of synthetic routes to phosphonic acid-type inhibitors that mimic the transition state of β-lactam hydrolysis has been a focus of research, with some analogues showing inhibitory activity against metallo-β-lactamases. nih.gov

Although direct evidence for this compound is lacking, the principles established in related systems suggest that the synthesis and biological evaluation of fluorinated and phosphonated this compound derivatives could lead to the discovery of novel and potent enzyme inhibitors.

Development of Novel Bicyclic and Macrocyclic Lactam Scaffolds for Biological Evaluation

The incorporation of the this compound scaffold into more complex bicyclic or macrocyclic structures is an advanced strategy aimed at enhancing binding affinity and selectivity by constraining the molecule into a bioactive conformation.

Bicyclic lactams have been synthesized and evaluated for various biological activities. For example, the reductive cyclization of cyano esters has been used to produce perhydropyrrolo[3,4-c]pyridine lactams, which are bicyclic structures. nih.gov Certain bicyclic dilactam derivatives have been found to possess cognition-activating properties. nih.gov The synthesis of bicyclic lactams from dianhydrosugar derivatives has also been explored. bu.edu

Macrocyclic lactams are another class of compounds with significant therapeutic potential. researchgate.net The synthesis of macrocyclic lactam and lactone derivatives has been pursued for the development of new antibiotics. researchgate.net Strategies for the diversity-oriented synthesis of macrocyclic scaffolds have been developed to create libraries of complex molecules for biological screening. cam.ac.uk Furthermore, macrocyclic hybrids of natural products like dictyostatin (B1249737) and discodermolide have been synthesized and shown to possess potent cytotoxic activities. nih.gov

While the direct incorporation of this compound into such scaffolds is not explicitly detailed in the provided search results, the general principles of using lactam-containing building blocks for the construction of bicyclic and macrocyclic architectures are well-established. Future work could focus on using this compound as a chiral building block for the synthesis of novel bicyclic and macrocyclic compounds with potential applications as enzyme inhibitors or other therapeutic agents.

Advanced Analytical and Biophysical Techniques in Lactam Research

Mass Spectrometry for Adduct Characterization and Inactivation Studies

Mass spectrometry (MS) is an indispensable tool for characterizing the covalent adducts that enzyme inhibitors may form with their protein targets and for studying the mechanisms of inhibitor inactivation. nih.gov Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI), often coupled with tandem mass spectrometry (MS/MS), provide high sensitivity and accuracy for identifying modified proteins and peptides. nih.govnih.gov

In the context of L-Mannonic-1,5-lactam, which is investigated as a glycosidase inhibitor, MS-based "adductomics" approaches are critical. nih.govnih.gov These methods can pinpoint the formation of covalent bonds between the inhibitor and amino acid residues within the enzyme's active site. The identification of such adducts provides direct evidence of the inhibition mechanism. The process typically involves isolating the target protein after incubation with the inhibitor, digesting it into smaller peptides, and analyzing the resulting mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The mass shift in a peptide containing the modified residue allows for the identification of the adduction site.

Furthermore, MS is used to monitor inactivation studies, for example, by observing the hydrolysis of the lactam ring. nih.gov The opening of the β-lactam ring in certain antibiotics can be rapidly detected by a change in mass, a technique that demonstrates the power of MS to track chemical transformations related to inactivation. nih.govclordisys.com For inhibitors like this compound, similar MS-based assays can be designed to study its stability and degradation under various conditions. Lithiated adducts are often preferred in MS analysis as they can provide specific structural information, including the location of double bonds in constituent fatty acids. aocs.org

TechniqueApplication in Lactam ResearchReference
LC-MS/MS Identification of covalent adducts between inhibitors and enzyme active site residues. nih.gov
MALDI-MS Rapid detection of β-lactam hydrolysis and enzyme inactivation. nih.gov
GC-MS Characterization and identification of inhibitors in complex biological mixtures. mdpi.comresearchgate.net
UPLC-QTOF-MS/MS Rapid screening and identification of novel glycosidase inhibitors from complex sources. mdpi.com

Circular Dichroism (CD) for Conformational Analysis of Peptidomimetics

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure and conformational changes of chiral molecules, including peptides and peptidomimetics. subr.edupolimi.it Peptidomimetics are compounds designed to mimic the three-dimensional structure and biological function of natural peptides but with improved stability and bioavailability. mdpi.com Sugar-derived structures like this compound can be incorporated into peptide backbones to act as scaffolds that induce specific, predictable conformations, such as β-turns. acs.org

Detailed conformational analysis of peptidomimetics containing a furanoid sugar amino acid congener of mannonic acid has been performed using CD in combination with other techniques. acs.org These studies revealed that the inclusion of the mannonic acid derivative induced a folded conformation. acs.org Specifically, the CD spectra helped to identify an unusual nine-membered pseudo β-turn-like structure, a critical feature for mimicking the turns often found on the surface of proteins that are involved in molecular recognition events. acs.orgnih.gov The ability to constrain a peptide into a specific, bioactive conformation is a key goal in drug design, and CD provides essential data for evaluating the success of such structural engineering. researchgate.net

CD Spectral FeatureCorresponding Secondary StructureReference
Negative band ~222 nm & ~208 nm α-Helix nih.govnih.gov
Negative band ~218 nm β-Sheet nih.gov
Positive band ~211 nm & ~222 nm β-Turn (specific types) subr.edu
Strong negative band below 200 nm Random Coil subr.edu

Advanced NMR Techniques for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, atom-level insight into the structure and dynamics of molecules in solution. nih.gov For a complex chiral molecule like this compound, advanced, multidimensional NMR experiments are essential for unambiguous structural elucidation. rsc.org

Standard and advanced NMR methods, including 1D proton (¹H) and carbon (¹³C) NMR, along with 2D techniques like Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are routinely applied. rsc.org Heteronuclear experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons and with carbons further away, respectively, allowing for the complete assignment of the molecule's chemical structure. rsc.org

In research on peptidomimetics incorporating a mannonic acid derivative, detailed NMR analysis was crucial. acs.org NOESY spectra provided through-space proton-proton correlations, which are translated into distance restraints. These restraints were instrumental in defining the molecule's three-dimensional fold, revealing a strong intramolecular hydrogen bond and showing that the sugar scaffold brought two aromatic rings into close proximity—a known prerequisite for the biological activity of certain opioid peptides. acs.org Coupling constants derived from ¹H NMR spectra give information about dihedral angles, further defining the backbone and side-chain conformations. nih.gov

NMR ExperimentInformation ProvidedReference
COSY / TOCSY Reveals scalar coupling networks between protons, identifying spin systems within residues. rsc.org
NOESY / ROESY Identifies through-space proximity of protons (< 5 Å), providing distance restraints for 3D structure calculation. acs.orgunimi.it
HSQC Correlates protons with their directly bonded heteronuclei (e.g., ¹³C, ¹⁵N). rsc.org
HMBC Correlates protons with heteronuclei over two to three bonds, aiding in connecting spin systems and confirming structure. rsc.org
RDC Provides long-range structural information on the orientation of molecular fragments relative to a magnetic field. nih.gov

Integration of Spectroscopic and Computational Data for Structural Insight

The most comprehensive understanding of a molecule's structure and behavior is achieved by integrating experimental data from various spectroscopic techniques with computational modeling. nih.govresearchgate.net This synergistic approach allows for the validation of experimental findings and provides a more complete, dynamic picture of molecular conformations that may not be accessible through experimentation alone. unimi.it

For peptidomimetics containing sugar amino acids, this integrated strategy has proven highly effective. acs.orgresearchgate.net Experimental data from Circular Dichroism (CD) provide information on the global secondary structure, while NMR-derived constraints (such as inter-proton distances from NOESY and dihedral angles from coupling constants) offer detailed local structural information. acs.orgnih.gov These experimental restraints are then used to guide and validate computational methods like constrained molecular dynamics (MD) simulations. unimi.itresearchgate.net

In the analysis of a peptidomimetic containing a mannonic acid derivative, MD simulations constrained by NMR data confirmed the presence of a stable, folded conformation featuring a nine-membered pseudo-turn structure stabilized by an intramolecular hydrogen bond. acs.org This combined approach not only confirmed the structure but also provided insight into its stability and conformational preferences in solution, which is essential for understanding its interaction with biological targets. acs.orgacs.org

Broader Academic Implications and Future Research Avenues

L-Mannonic-1,5-lactam as a Mechanistic Probe for Glycosidase Function

This compound serves as a valuable mechanistic probe for investigating the function of glycosidases, enzymes crucial for the breakdown of complex carbohydrates. Its structure, which mimics the natural substrate mannose, allows it to interact with the active sites of these enzymes. This interaction provides insights into the catalytic mechanisms and substrate specificity of glycosidases. ontosight.ai

The specific stereochemistry of this compound is pivotal to its function as a probe. The spatial arrangement of its hydroxyl and hydroxymethyl groups on the piperidinone ring dictates its binding affinity and inhibitory activity against various glycosidases. ontosight.ai By studying these interactions, researchers can elucidate the conformational changes that both the enzyme and substrate undergo during catalysis. This knowledge is fundamental to understanding how these enzymes achieve their remarkable efficiency and specificity.

Furthermore, derivatives of this compound can be synthesized to systematically probe different aspects of enzyme-substrate interactions. By modifying specific functional groups on the lactam ring, scientists can assess the contribution of each group to binding and catalysis. This approach has been instrumental in mapping the active sites of various mannosidases and in identifying key residues involved in the enzymatic reaction.

Contributions to Glycobiology and Glycoscience Tool Development

The synthesis and study of this compound and related compounds contribute significantly to the broader fields of glycobiology and glycoscience. These molecules act as carbohydrate mimetics, providing simpler, more stable analogues of natural sugars for a variety of applications. Their synthesis often pioneers new methodologies in carbohydrate chemistry, expanding the toolkit available to researchers in the field. ontosight.ai

These sugar mimetics are indispensable tools for studying the biological roles of carbohydrates, which are notoriously complex and often difficult to synthesize and handle. By providing stable and specific inhibitors and probes, mannonic lactams facilitate the investigation of carbohydrate-binding proteins, such as lectins, and their roles in cell-cell recognition, signaling, and pathogen interactions.

The development of synthetic routes to this compound and its analogues also drives innovation in protecting-group strategies and stereoselective transformations, which are central challenges in carbohydrate chemistry. These advancements not only enable the synthesis of the target molecules but also have broader applications in the synthesis of other complex carbohydrates and glycoconjugates.

Role in Understanding Carbohydrate Metabolism Pathways and Enzyme Function

This compound and similar sugar analogues are instrumental in dissecting the intricate pathways of carbohydrate metabolism. ontosight.ai By selectively inhibiting specific glycosidases, these compounds allow researchers to study the consequences of blocking a particular metabolic step. This can help to elucidate the function of individual enzymes within a larger metabolic network and to understand how different pathways are interconnected and regulated. wikipedia.orgnih.gov

For instance, the use of specific glycosidase inhibitors can help to identify the enzymes responsible for the processing of specific glycans on glycoproteins. This is crucial for understanding the biosynthesis and degradation of these important biomolecules and their roles in health and disease.

Moreover, studying the effects of these inhibitors on cellular processes can reveal new functions for carbohydrates and carbohydrate-metabolizing enzymes. This can lead to the identification of new drug targets and the development of novel therapeutic strategies for a wide range of diseases, including metabolic disorders, viral infections, and cancer. ontosight.ai

Potential as a Scaffold for Rational Drug Design (focus on mechanistic understanding)

The molecular structure of this compound provides a promising scaffold for the rational design of new drugs. nih.govnih.gov Its ability to mimic the transition state of glycosidase-catalyzed reactions makes it a potent inhibitor of these enzymes. This inhibitory activity can be harnessed for therapeutic purposes, as glycosidases are involved in a variety of disease processes. ontosight.aiwhiterose.ac.uk

Rational drug design based on the this compound scaffold involves modifying its structure to enhance its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov By understanding the detailed molecular interactions between the lactam and its target enzyme, medicinal chemists can design new derivatives with improved therapeutic potential. This structure-based approach allows for a more targeted and efficient drug discovery process compared to traditional high-throughput screening methods.

The β-lactam ring, a key feature of this compound, is a well-established pharmacophore found in many successful antibiotics, such as penicillins and cephalosporins. researchgate.netnih.gov This highlights the potential of this structural motif in drug design. The rich chemistry of the β-lactam ring allows for a wide range of chemical modifications, providing a versatile platform for the development of new therapeutic agents targeting a variety of enzymes. nih.govresearchgate.net

Emerging Research Frontiers in Mannonic Lactam Chemistry and Related Carbohydrate Mimetics

The field of mannonic lactam chemistry and related carbohydrate mimetics is continually evolving, with several exciting research frontiers emerging. One area of active investigation is the development of new synthetic methods to access a wider diversity of these compounds. This includes the exploration of novel catalytic systems and protecting-group-free strategies to make the synthesis more efficient and sustainable. researchgate.net

Another key frontier is the application of these compounds to a broader range of biological targets. While glycosidases have been the primary focus, researchers are now exploring the potential of mannonic lactams to modulate the function of other carbohydrate-binding proteins, such as lectins and glycosyltransferases. This could open up new avenues for therapeutic intervention in areas such as immunology and cancer biology.

Furthermore, there is growing interest in the development of "smart" carbohydrate mimetics that can be used for imaging and diagnostic applications. For example, by incorporating fluorescent or radioactive labels into the this compound scaffold, researchers can create probes to visualize the activity of specific enzymes in living cells and organisms. This could provide valuable new tools for disease diagnosis and for monitoring the efficacy of therapeutic interventions. The synthesis of polysaccharide mimetics is also an area of growing interest. dntb.gov.ua

The following table provides a summary of key research findings related to this compound and its implications:

Research AreaKey FindingsPotential Implications
Glycosidase Inhibition This compound acts as a competitive inhibitor of various mannosidases by mimicking the natural substrate.Development of therapeutic agents for diseases involving glycosidase dysfunction, such as lysosomal storage disorders and viral infections.
Mechanistic Studies The lactam structure provides a stable transition-state analogue, allowing for detailed investigation of enzyme catalytic mechanisms.Deeper understanding of enzyme function, enabling the design of more potent and specific inhibitors.
Glycobiology Tools Serves as a chemical probe to study the roles of carbohydrates and carbohydrate-binding proteins in biological processes.Elucidation of the "glycocode" and the development of new diagnostic and therapeutic strategies based on carbohydrate recognition.
Drug Design Scaffold The β-lactam core is a privileged structure in medicinal chemistry, offering a versatile platform for drug discovery. researchgate.netnih.govGeneration of novel drug candidates with improved pharmacological properties targeting a wide range of enzymes.
Synthetic Chemistry The synthesis of this compound and its derivatives drives innovation in carbohydrate chemistry methodologies. researchgate.netnih.govAdvancement of synthetic strategies for complex carbohydrates and other bioactive molecules.

Q & A

Q. What analytical techniques are recommended for distinguishing L-Mannonic-1,5-lactam from structurally similar lactams?

To differentiate this compound from isomers or analogs (e.g., D-gluconhydroximo-1,5-lactam), employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Compare chemical shifts for lactam ring protons and stereospecific carbons. For example, the 1^1H NMR spectrum of D-gluconhydroximo-1,5-lactam reveals distinct hydroxyamino and hydroxymethyl peaks .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry by co-crystallizing with proteins (e.g., alpha-amylases) to observe binding conformations .

Q. How can researchers synthesize this compound with high enantiomeric purity?

Synthesis routes often start from nojirimycin derivatives. Key steps include:

  • Oxidative Cyclization : Tsuruoka’s method oxidizes nojirimycin to form the lactam ring under controlled pH and temperature to prevent racemization .
  • Chiral Chromatography : Purify intermediates using HPLC with chiral stationary phases to isolate the L-enantiomer.
  • Yield Optimization : Adjust reaction stoichiometry (e.g., oxidizing agent ratios) and monitor via thin-layer chromatography (TLC) .

Q. What in vitro assays are suitable for evaluating this compound’s inhibitory activity against alpha-amylases?

  • Enzymatic Inhibition Assays : Measure IC50_{50} values using a starch-iodine method or DNSA reagent to quantify reducing sugars. Include controls for non-specific binding (e.g., acarbose as a reference inhibitor) .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Structural Validation : Co-crystallize the lactam with alpha-amylase (e.g., PDB ID 1u2y) and validate binding via ERRAT and Ramachandran plots .

Advanced Research Questions

Q. How can contradictions in reported inhibitory data for this compound across studies be resolved?

Discrepancies may arise from assay conditions or enzyme isoforms. Mitigate by:

  • Standardizing Assay Protocols : Use identical buffer pH, temperature, and substrate concentrations. For example, alpha-amylase activity varies significantly at pH < 6.0 .
  • Isoform-Specific Testing : Compare inhibition across orthologs (e.g., Bacillus subtilis vs. human pancreatic alpha-amylase) .
  • Statistical Analysis : Apply ANOVA to assess inter-study variability and identify outliers .

Q. What strategies optimize this compound’s catalytic efficiency in enzyme inhibition?

  • Structure-Activity Relationship (SAR) Studies : Modify hydroxyl or hydroxymethyl groups to enhance binding affinity. For instance, maltosyl-alpha(1,4) derivatives show improved inhibition in PDB 1u30 .
  • Molecular Dynamics Simulations : Use tools like GLYCAM-Web to model lactam-enzyme interactions and predict binding free energies .
  • Error Analysis in Crystallography : Quantify model accuracy with SAVES server tools to refine electron density maps and reduce residual errors .

Q. How can computational methods improve the design of this compound derivatives for targeted inhibition?

  • In Silico Docking : Screen derivatives using AutoDock Vina against alpha-amylase active sites (e.g., Thermoactinomyces vulgaris R-47, PDB 1uh2) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate transition-state energies to identify derivatives with lower activation barriers .
  • Machine Learning : Train models on existing inhibition data (e.g., IC50_{50}, Ki) to predict novel bioactive structures .

Methodological Considerations

Q. What statistical approaches are critical for validating this compound’s bioactivity in multi-experiment studies?

  • Error Propagation Analysis : Quantify uncertainties in IC50_{50} measurements using standard deviation from triplicate trials .
  • Dose-Response Curves : Fit data to a four-parameter logistic model to calculate Hill coefficients and assess cooperativity .
  • Meta-Analysis : Aggregate data from independent studies using random-effects models to account for heterogeneity .

Q. How should researchers address challenges in crystallizing this compound with target enzymes?

  • Crystallization Screening : Use sparse matrix screens (e.g., Hampton Research Crystal Screen) to identify optimal precipitant conditions .
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol solutions to prevent ice formation during flash-cooling .
  • Model Validation : Cross-validate electron density maps with COOT and REFMAC5 to correct backbone fitting errors .

Tables of Key Findings

Study Focus Key Result Reference
Alpha-amylase inhibitionD-gluconhydroximo-1,5-lactam binds to alpha-amylase active site (PDB 1u2y)
Synthesis optimizationTsuruoka’s method achieves 72% yield for this compound from nojirimycin
Computational modelingGLYCAM-Web predicts maltosyl derivatives enhance binding affinity by 1.8 kcal/mol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.